An In-Depth Technical Guide to 2-(Ethylthio)aniline Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(Ethylthio)aniline Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(ethylthio)aniline hydrochloride (CAS No: 101935-45-9), a key chemical intermediate with significant potential in pharmaceutical research and organic synthesis. This document delves into the compound's physicochemical properties, outlines a robust synthetic methodology, and provides a detailed guide to its spectroscopic characterization. Furthermore, it explores the applications of this building block in drug development, supported by an analysis of its safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights and practical, field-proven methodologies.
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in modern drug discovery, prized for their versatile chemical reactivity and ability to interact with a wide array of biological targets.[1] However, the aniline moiety itself is not without its challenges. The metabolic instability of the parent aniline structure, often leading to the formation of toxic metabolites, is a significant concern in drug development.[2] This has driven medicinal chemists to explore substitutions on the aniline ring to modulate its pharmacological properties, enhance metabolic stability, and mitigate potential toxicity.[1]
The introduction of a thioether linkage, as seen in 2-(ethylthio)aniline, is a strategic modification. The sulfur atom can influence the compound's lipophilicity and electronic properties, and its presence can alter metabolic pathways, potentially leading to safer and more efficacious drug candidates. This guide focuses on the hydrochloride salt of 2-(ethylthio)aniline, a form often preferred for its improved stability and solubility in polar solvents, making it a more convenient precursor for subsequent synthetic transformations.[3]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in research and synthesis. The key identifying information for 2-(ethylthio)aniline and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(ethylthio)aniline hydrochloride | [4] |
| CAS Number | 101935-45-9 | [4] |
| Molecular Formula | C₈H₁₁NS · ClH | [4] |
| Molecular Weight | 189.71 g/mol (as hydrochloride) | [3][5] |
| Free Base CAS | 13920-91-7 | [4][6] |
| Free Base Formula | C₈H₁₁NS | [4][6] |
| Free Base Mol. Wt. | 153.24 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| SMILES | CCSC1=CC=CC=C1N.Cl | [7] |
| InChI Key | OXFMPJRLJLBBRQ-UHFFFAOYSA-N (Free Base) | [7] |
Synthesis and Manufacturing
The synthesis of 2-(ethylthio)aniline typically involves the introduction of an ethylthio group onto an aniline-based precursor. A common and effective method is through the reaction of a thiocyanated aniline with a source of alkyl groups in the presence of a base.[8][9] This approach provides good yields and is adaptable for various substituted anilines.
Proposed Synthetic Pathway: Alkylation of a Thiocyanato Aniline Precursor
This protocol describes a plausible two-step synthesis starting from 2-aminothiophenol, which is then converted to the thiocyanate and subsequently alkylated.
Step 1: Formation of 2-Thiocyanatoaniline The initial step involves the conversion of 2-aminothiophenol to 2-thiocyanatoaniline. This can be achieved by reacting the starting material with cyanogen bromide (BrCN) in a suitable solvent like methanol or ethanol at a controlled temperature.
Step 2: Alkylation to 2-(Ethylthio)aniline The 2-thiocyanatoaniline intermediate is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide.[8] The reaction proceeds via nucleophilic attack of the sulfur on the ethyl group, displacing the cyanide and forming the desired thioether. The resulting free base is then treated with hydrochloric acid to yield 2-(ethylthio)aniline hydrochloride.
Experimental Protocol
Materials:
-
2-Thiocyanatoaniline
-
Ethyl Iodide (or Ethyl Bromide)
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Water (deionized)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiocyanatoaniline (1.0 eq) in methanol.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in water and add it slowly to the stirring methanol solution.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the methanol by rotary evaporation. Take up the residue in water and extract the aqueous mixture with diethyl ether (3x).
-
Purification of Free Base: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the ether under reduced pressure to obtain the crude 2-(ethylthio)aniline free base.[8]
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath. Add concentrated HCl dropwise with stirring until precipitation is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(ethylthio)aniline hydrochloride.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 2-(ethylthio)aniline HCl.
Spectroscopic Characterization
Accurate structural elucidation is paramount. While a complete public dataset for 2-(ethylthio)aniline hydrochloride is limited, its spectroscopic profile can be reliably predicted based on its structural components and data from analogous compounds such as 2-(methylthio)aniline.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.[11]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of 2-(ethylthio)aniline hydrochloride in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. The anilinium protons (-NH₃⁺) are expected to be broad and may exchange with D₂O.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.2-7.5 | Multiplet | 4H | Aromatic C-H |
| ~2.9-3.1 | Quartet | 2H | -S-CH₂ -CH₃ |
| ~1.2-1.4 | Triplet | 3H | -S-CH₂-CH₃ |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140-145 | C-NH₃⁺ |
| ~125-135 | Aromatic C-H |
| ~120-125 | C-S |
| ~25-30 | -S -CH₂-CH₃ |
| ~14-16 | -S-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2970-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1350-1250 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 2-(ethylthio)aniline hydrochloride, analysis would typically be performed on the free base.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the free base (C₈H₁₁NS).
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethyl group or other characteristic fragments of the aniline thioether structure.
Applications in Research and Drug Development
2-(Ethylthio)aniline hydrochloride serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications. The aniline scaffold is a common starting point for synthesizing a wide range of biologically active compounds.[12]
Intermediate for Pharmaceutical Synthesis
Aniline thioethers are precursors to a variety of heterocyclic systems and other complex structures. For instance, derivatives of 4-(ethylthio)aniline have shown potential as lead compounds for developing new antimicrobial and anticancer agents.[3] It is plausible that 2-(ethylthio)aniline could be used in a similar capacity to synthesize novel compounds for screening against various diseases. Its structure is particularly suited for creating phenothiazine-like molecules or other sulfur-containing heterocycles through cyclization reactions.[13]
Role as a Synthetic Building Block
Caption: Role in a hypothetical drug synthesis pathway.
Safety and Handling
As with any chemical reagent, proper handling of 2-(ethylthio)aniline hydrochloride is essential. The safety profile is largely dictated by its aniline hydrochloride core. Aniline and its salts are classified as toxic and pose several health hazards.[14][15]
| Hazard Category | GHS Hazard Statements | Precautionary Measures |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14][15] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Damage | H318: Causes serious eye damage.[14][15] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[14][15] | P272: Contaminated work clothing should not be allowed out of the workplace. |
| Long-Term Health | H341: Suspected of causing genetic defects.[14][15] H351: Suspected of causing cancer.[14][15] H372: Causes damage to organs through prolonged or repeated exposure.[14][15] | P201: Obtain special instructions before use. P260: Do not breathe dust. |
| Environmental | H410: Very toxic to aquatic life with long lasting effects.[15] | P273: Avoid release to the environment. |
First-Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[14]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.
Storage and Handling:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep locked up or in an area accessible only to qualified or authorized persons.
-
Handle under a chemical fume hood.[16]
-
Avoid formation of dust and aerosols.
Conclusion
2-(Ethylthio)aniline hydrochloride is a specialized chemical intermediate with significant utility for the modern medicinal chemist. Its structure offers a strategic advantage over simple anilines by incorporating a thioether group that can favorably modulate physicochemical and metabolic properties. This guide has provided a detailed technical overview, from its synthesis and characterization to its potential applications and critical safety protocols. By leveraging the insights and methodologies presented herein, researchers can effectively and safely utilize this compound as a building block for the discovery and development of novel therapeutics.
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